2-Ethoxy-2-oxoethyl 3-(5-nitrofuran-2-YL)prop-2-enoate
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Overview
Description
2-Ethoxy-2-oxoethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nitrofuran moiety, which is often associated with antimicrobial properties, and an ethoxy-oxoethyl group that contributes to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-oxoethyl 3-(5-nitrofuran-2-yl)prop-2-enoate typically involves the esterification of 3-(5-nitrofuran-2-yl)prop-2-enoic acid with 2-ethoxy-2-oxoethanol. This reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
3-(5-nitrofuran-2-yl)prop-2-enoic acid+2-ethoxy-2-oxoethanol→2-Ethoxy-2-oxoethyl 3-(5-nitrofuran-2-yl)prop-2-enoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-oxoethyl 3-(5-nitrofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ethoxy-oxoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the ethoxy-oxoethyl group under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Ethoxy-2-oxoethyl 3-(5-nitrofuran-2-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential use in developing new antibiotics or antifungal agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-oxoethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is primarily attributed to its nitrofuran component. The nitrofuran ring can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making it effective against various microorganisms.
Comparison with Similar Compounds
Similar Compounds
3-(5-Nitrofuran-2-yl)prop-2-en-1-one: Shares the nitrofuran moiety and has similar antimicrobial properties.
2-Ethoxy-2-oxoethyl 3-(5-nitrofuran-2-yl)propanoate: Similar structure but with a different alkyl chain length.
Uniqueness
2-Ethoxy-2-oxoethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is unique due to its combination of the ethoxy-oxoethyl group and the nitrofuran moiety, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
90147-23-2 |
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Molecular Formula |
C11H11NO7 |
Molecular Weight |
269.21 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl) 3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H11NO7/c1-2-17-11(14)7-18-10(13)6-4-8-3-5-9(19-8)12(15)16/h3-6H,2,7H2,1H3 |
InChI Key |
BBRBFOZAPGNOCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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